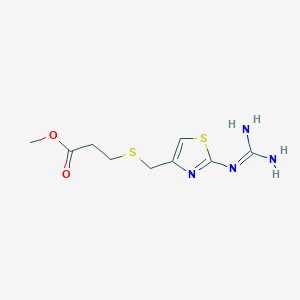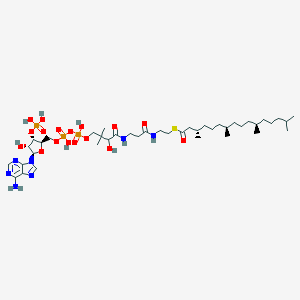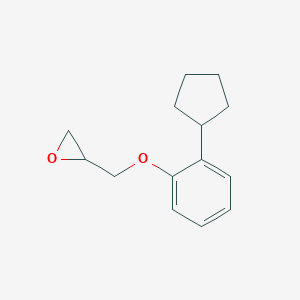
((2-Cyclopentylphenoxy)methyl)oxiran
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Oxirane, ((2-cyclopentylphenoxy)methyl)- has several applications in scientific research:
Safety and Hazards
The safety data sheets for similar compounds suggest that protective measures such as wearing gloves, protective clothing, and eye or face protection should be taken when handling these substances . It’s also advised to keep the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Zukünftige Richtungen
While specific future directions for ((2-Cyclopentylphenoxy)methyl)oxirane are not mentioned in the retrieved papers, research into the synthesis and applications of oxiranes continues to be an active area of study . For instance, block copolymers of methyl oxirane and oxirane derivatives have been studied for their potential uses .
Wirkmechanismus
Mode of Action
The compound ((2-Cyclopentylphenoxy)methyl)oxirane, like other oxiranes, undergoes a ring-opening reaction . This reaction is catalyzed by a tertiary amine and initiated by a carboxylic acid . The reaction proceeds through a series of parallel consecutive stages :
- Quaternization of the tertiary amine by the activated oxirane .
- Participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
The ring-opening reactions of oxiranes are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They also allow the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Pharmacokinetics
The compound’s solubility in dichloromethane and methanol suggests that it may have good bioavailability.
Result of Action
The ring-opening reactions of oxiranes can lead to the formation of β-hydroxypropyl ester , which may have various biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ((2-Cyclopentylphenoxy)methyl)oxirane. For instance, the temperature can affect the rate of the ring-opening reaction . The reaction was studied at a temperature range of 323–353 K .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)- typically involves the reaction of 2-cyclopentylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of Oxirane, ((2-cyclopentylphenoxy)methyl)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, ((2-cyclopentylphenoxy)methyl)- undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions are typically catalyzed by acids, bases, or nucleophiles, leading to the formation of diols, halohydrins, or other functionalized molecules.
Substitution Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, or thiols, resulting in the substitution of the oxygen atom with the nucleophile.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid, hydrochloric acid
Base Catalysts: Sodium hydroxide, potassium hydroxide
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
Diols: Formed by the reaction of Oxirane, ((2-cyclopentylphenoxy)methyl)- with water or alcohols.
Halohydrins: Formed by the reaction with halogen acids.
Amino Alcohols: Formed by the reaction with amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((2-Cyclopentylphenoxy)methyl)chlorohydrin: A precursor in the synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)-.
((2-Cyclopentylphenoxy)methyl)alcohol: Another related compound with similar reactivity.
Uniqueness
Oxirane, ((2-cyclopentylphenoxy)methyl)- is unique due to its specific structure, which combines the reactivity of the oxirane ring with the stability and functionalization potential of the cyclopentylphenoxy group. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .
Eigenschaften
IUPAC Name |
2-[(2-cyclopentylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWPLKBZYFYPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950906 | |
| Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28163-40-8 | |
| Record name | Oxirane, ((2-cyclopentylphenoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


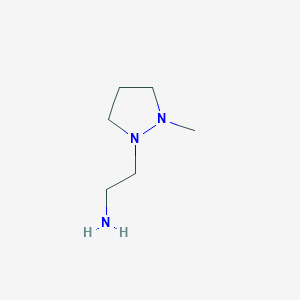
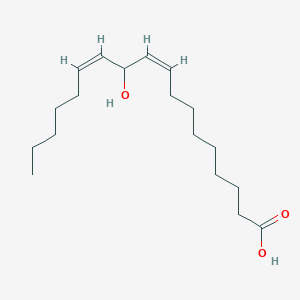
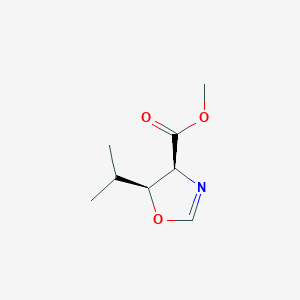
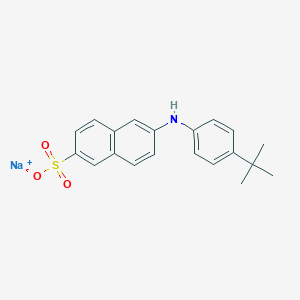
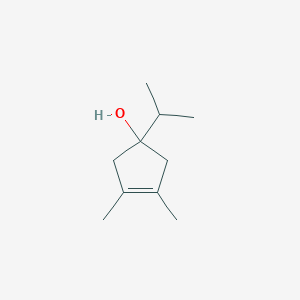
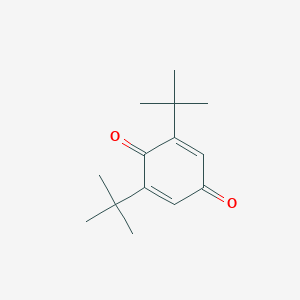
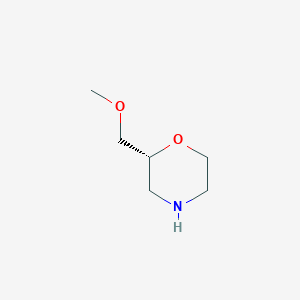
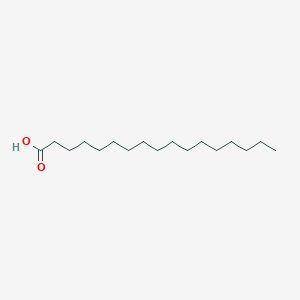
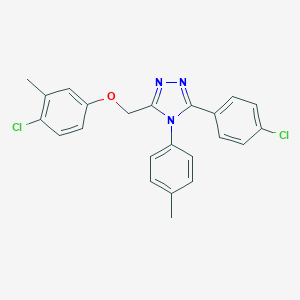
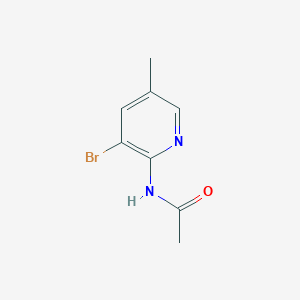
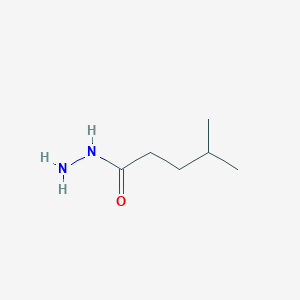
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
